![molecular formula C13H15N3O2 B1291420 7-苄基-1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮 CAS No. 28863-87-8](/img/structure/B1291420.png)

7-苄基-1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

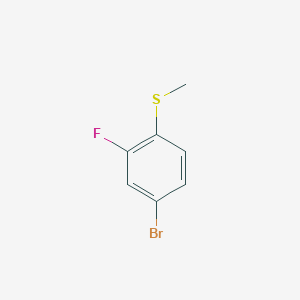

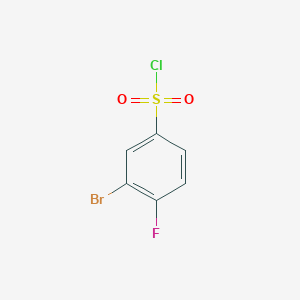

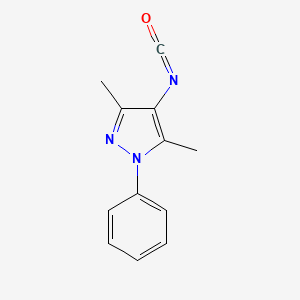

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C13H15N3O2 . It has a molecular weight of 245.28 .

Synthesis Analysis

Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed . These methods afford intermediates and target compounds in high yields not requiring additional purification .Molecular Structure Analysis

The molecular structure of 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione consists of a spirocyclic system containing a pyrrolidone ring and a triazole ring . The benzyl group is attached to the nitrogen atom of the triazole ring .Physical And Chemical Properties Analysis

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a solid compound . It should be stored in a dry place, preferably in a freezer under -20°C .科学研究应用

- Field : Medicinal Chemistry

- Application Summary : 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives have been synthesized and studied for their antimicrobial activity .

- Methods of Application : Efficient methods for the synthesis of these derivatives have been developed, affording intermediates and target compounds in high yields not requiring additional purification .

- Results : The synthesized compounds showed antimicrobial activity .

- Field : Oncology

- Application Summary : Recent studies show promising application of this class of compounds as antiproliferative, cytotoxic, and anticancer agents .

Antimicrobial Activity

Antiproliferative, Cytotoxic, and Anticancer Agents

Inhibitors of Protein Arginine Deiminase

- Field : Biochemistry

- Application Summary : Structures containing a fragment of substituted 1,3,7-triazaspiro[4.4]nonane-2,4-dione were found to catalyze the enzymatic transesterification reaction .

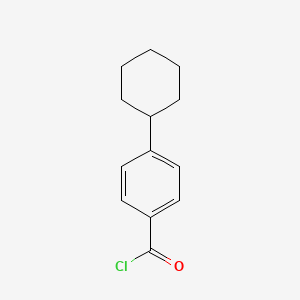

- Field : Immunology

- Application Summary : Compounds containing this moiety are antagonists of integrin α L β 2 which plays an important role in delivery of leukocytes to the site of inflammation .

Catalyst for Enzymatic Transesterification Reaction

Antagonists of Integrin α L β 2

Treatment of Hepatitis C

- Field : Biochemistry

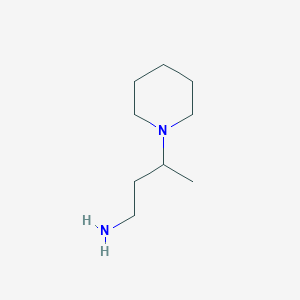

- Application Summary : Derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases, which is significant in the uncontrolled division of connective tissue and collagen resulting in the absorption of the extracellular fluid .

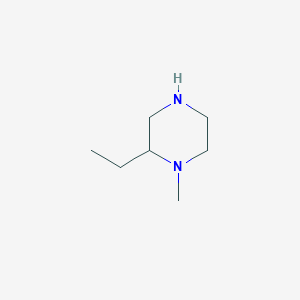

- Field : Immunology

- Application Summary : According to a US patent, compound 3 (Fig. 1) is a potential antagonist of chemokine receptors 2 and 5 (CCR2, CCR5) .

Inhibitors of Matrix Metalloproteinases

Antagonists of Chemokine Receptors 2 and 5 (CCR2, CCR5)

Catalyst for Enzymatic Transesterification Reaction

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

7-benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-11-13(15-12(18)14-11)6-7-16(9-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHBDUGHJGKVFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12C(=O)NC(=O)N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625198 |

Source

|

| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

CAS RN |

28863-87-8 |

Source

|

| Record name | 7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol hydrochloride](/img/structure/B1291351.png)

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)